Noreremophilane

Description

Structure

3D Structure

Properties

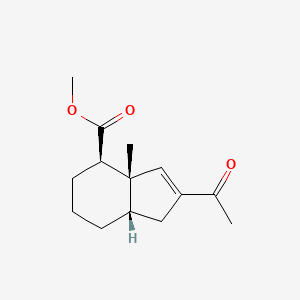

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl (3aS,4R,7aS)-2-acetyl-3a-methyl-1,4,5,6,7,7a-hexahydroindene-4-carboxylate |

InChI |

InChI=1S/C14H20O3/c1-9(15)10-7-11-5-4-6-12(13(16)17-3)14(11,2)8-10/h8,11-12H,4-7H2,1-3H3/t11-,12-,14+/m0/s1 |

InChI Key |

QQRBZSIGFUEPRF-SGMGOOAPSA-N |

Isomeric SMILES |

CC(=O)C1=C[C@@]2([C@H](C1)CCC[C@H]2C(=O)OC)C |

Canonical SMILES |

CC(=O)C1=CC2(C(C1)CCCC2C(=O)OC)C |

Synonyms |

noreremophilane |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographic Distribution

The genus Ligularia, belonging to the Asteraceae family, is a particularly rich source of noreremophilane compounds. nih.gov These herbaceous plants are primarily distributed across East Asia, with significant diversity found in the Hengduan Mountains region of China. bunri-u.ac.jpnii.ac.jp Research has led to the isolation of various this compound derivatives from the roots and rhizomes of several Ligularia species.

Methodologies for isolation typically involve the extraction of dried plant material (often the roots or rhizomes) with organic solvents such as methanol (B129727) or ethanol. This is followed by a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC), to separate and purify the individual compounds. The structures of these isolated compounds are then elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govacs.org

A notable example includes the isolation of a new this compound, spicatainoid F, from Ligularia subspicata. nih.gov Similarly, four new compounds, including this compound sesquiterpenoids, were isolated from Ligularia virgaurea. bunri-u.ac.jpdntb.gov.ua The total synthesis of a this compound first isolated from the roots of Ligularia przewalskii has also been achieved. acs.orgncl.res.in

Table 1: Noreremophilanes from Ligularia Species

| Species | Compound(s) Isolated | Reference(s) |

|---|---|---|

| Ligularia virgaurea | This compound sesquiterpenoids | bunri-u.ac.jp, dntb.gov.ua |

| Ligularia subspicata | Spicatainoid F (a nor-eremophilane) | nih.gov |

| Ligularia przewalskii | This compound | ncl.res.in, acs.org |

While most prevalent in Ligularia, this compound-type sesquiterpenoids have also been found in other genera within the Asteraceae family. wikipedia.org For instance, noreremophilanes have been reported from Parasenecio petasitoides. nii.ac.jpdntb.gov.ua Another genus, Cremanthodium, which is closely related to Ligularia, has also been shown to produce these compounds. bunri-u.ac.jp Beyond the Asteraceae family, the occurrence of noreremophilanes is not as extensively documented in the available scientific literature. Genera such as Eupatorium, also in the Asteraceae family, are known for producing other types of sesquiterpenoids, but specific isolation of noreremophilanes is less commonly cited. bunri-u.ac.jp

Prevalence in Ligularia Species

Fungal and Microbial Sources

Endophytic fungi, which live symbiotically within plant tissues, have emerged as a significant source of novel bioactive compounds, including noreremophilanes. nih.gov These fungi can often synthesize compounds similar or identical to those produced by their host plants. nih.gov An example is the isolation of guignarderemophilane A, a nor-eremophilane sesquiterpene, from the endophytic fungus Guignardia mangiferae. frontiersin.org In another study, rhizoperemophilane N, which possesses an unprecedented 3-nor-eremophilane lactone-lactam skeleton, was isolated from the endophytic fungus Rhizopycnis vagum. nih.govdoaj.org The isolation process from fungal sources typically involves culturing the fungus on a suitable medium (e.g., potato dextrose agar (B569324) or rice medium), followed by extraction of the culture broth and mycelium with solvents like ethyl acetate (B1210297) and subsequent chromatographic purification.

The marine environment, known for its unique biodiversity, is a promising frontier for the discovery of new natural products. frontiersin.orgnih.gov Marine-derived microorganisms, including fungi, have been found to produce a variety of secondary metabolites, among them this compound sesquiterpenes. scielo.brresearchgate.net For example, a nor-eremophilane sesquiterpene was isolated from the marine-derived fungus Emericellopsis maritima BC17, which was found in sediments from the Bay of Cádiz, Spain. frontiersin.org The production of these compounds can often be enhanced by manipulating the culture conditions, a strategy known as the "one strain many compounds" (OSMAC) approach. frontiersin.org

Filamentous fungi, a morphological group that includes many members of the phylum Ascomycota, are prolific producers of secondary metabolites. nih.govjmb.or.krwikipedia.org Several this compound derivatives have been isolated from this group. Researchers have identified three previously undescribed nor-eremophilane sesquiterpenoids from Penicillium sp. L1, a fungus associated with basalt fibre. researchgate.net Penicillium is a well-known genus of filamentous ascomycetes. nih.gov Another ascomycete, Xylaria sp., has also been reported as a source of new pyranone derivatives and sesquiterpenoids, indicating the potential of this fungal class for producing diverse chemical structures, including noreremophilanes. x-mol.net The general method for obtaining these compounds involves fermentation of the fungal strain, extraction of the culture, and purification using various chromatographic methods. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Sesquiterpenoid |

| Spicatainoid F | Nor-eremophilane |

| Normelanothyrsin A | Nor-eremophilane |

| Guignarderemophilane A | Nor-eremophilane sesquiterpene |

| Rhizoperemophilane N | 3-nor-eremophilane lactone-lactam |

| Methanol | Solvent |

| Ethanol | Solvent |

Isolation from Marine-Derived Microorganisms

Extraction and Purification Techniques

The isolation of noreremophilanes from their natural sources is a multi-step process that begins with extraction, followed by sophisticated purification methods to separate the target compounds from a complex mixture of metabolites.

The initial step in isolating noreremophilanes involves solid-liquid extraction, where a solvent is used to dissolve the desired compounds from the solid plant or fungal matrix. organomation.com The choice of solvent is critical and is based on the polarity of the target this compound derivatives.

Commonly employed techniques include maceration, where the source material is soaked in a solvent, and Soxhlet extraction, a continuous process that cycles fresh solvent through the sample material. phytojournal.comresearchgate.net This continuous cycling enhances extraction efficiency. phytojournal.com Solvents such as methanol, ethanol, and ethyl acetate are frequently used. For instance, a methanolic extract from the roots and rhizomes of Nardostachys chinensis led to the isolation of the tri-nor-sesquiterpenic diketo-alcohol, narchinol A. mdpi.com Similarly, eremophilane-type sesquiterpenoids have been isolated from the ethyl acetate extract of the fungus Rhizopycnis vagum. nih.gov

The selection of the solvent directly impacts the profile of the extracted compounds. The goal is to maximize the yield of noreremophilanes while minimizing the co-extraction of undesirable substances. researchgate.net

Table 1: Examples of Solvent Extraction for this compound and Related Compounds

| Natural Source | Plant/Fungal Part | Extraction Solvent | Isolated Compound Type | Reference |

| Nardostachys chinensis | Roots and Rhizomes | Methanol | Tri-nor-sesquiterpenoid (narchinol A) | mdpi.com |

| Rhizopycnis vagum Nitaf22 | Fungal Culture | Ethyl Acetate | Eremophilane-type sesquiterpenoids | nih.gov |

| Dendryphiella salina | Fungal Culture | Not specified | Tri-nor-eremophilane (dendryphiellin A) | mdpi.com |

| Ligularia species | Herbaceous Plants | Not specified | Noreremophilanes | rsc.org |

Following extraction, the crude extract contains a complex mixture of compounds that requires further separation. Chromatography is the fundamental technique used for this purification process. nih.govwikipedia.org This method separates molecules based on their differential partitioning between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas). nih.gov

Various chromatographic methods are employed sequentially to achieve pure compounds. Column chromatography is often used as an initial large-scale separation step, followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification. nih.govkhanacademy.org

In modern natural product chemistry, HPLC is frequently coupled with Mass Spectrometry (MS), a technique known as HPLC-MS. nih.gov This powerful combination allows for the real-time analysis of the compounds as they are separated by the HPLC system. The mass spectrometer provides mass-to-charge ratio data, which helps in the tentative identification of compounds in the mixture based on their molecular weight. chromatographyonline.com

This approach, often termed HPLC-MS guided fractionation, significantly streamlines the isolation process. chromatographyonline.comscirp.org Instead of testing every fraction for biological activity, researchers can target fractions containing ions with masses corresponding to potential noreremophilanes. This mass-guided fractionation is more efficient than traditional bioassay-guided fractionation, although the latter is still crucial for discovering compounds with specific biological activities. chromatographyonline.comscirp.org The process involves collecting fractions as they elute from the HPLC column and then using the MS data to identify which fractions contain the compounds of interest for further study. nih.gov

Table 2: Chromatographic Techniques in Compound Isolation

| Technique | Principle | Role in this compound Isolation | Reference |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Initial fractionation of crude extracts to separate compounds into less complex groups. | nih.govkhanacademy.org |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for monitoring reaction progress and determining appropriate solvent systems for column chromatography. | Analytical tool to quickly assess the complexity of fractions and guide purification strategy. | khanacademy.org |

| High-Performance Liquid Chromatography (HPLC) | Uses high pressure to pass the mobile phase through a column packed with fine particles, providing high resolution and speed. | Final purification of noreremophilanes from semi-purified fractions. | researchgate.net |

| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Allows for the detection and tentative identification of metabolites in complex mixtures, guiding the fractionation process to target specific compounds. | nih.govchromatographyonline.com |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structure Determination

Modern spectroscopy is the cornerstone of structural elucidation for novel natural products like noreremophilanes. datanose.nlnumberanalytics.comresearchgate.neteuneighbours.eunih.gov By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the intricate framework of these compounds. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. emerypharma.comslideshare.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of protons and carbons within the molecule. emerypharma.comlibretexts.org For instance, the ¹H NMR spectrum of a noreremophilane derivative might reveal characteristic signals for methyl groups, olefinic protons, and methine protons, offering clues to the eremophilane-type skeleton. frontiersin.org

However, for complex molecules like noreremophilanes, 1D NMR spectra can be crowded with overlapping signals. libretexts.org This is where two-dimensional (2D) NMR techniques become indispensable. libretexts.orgwikipedia.org Experiments such as Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. wikipedia.org Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying long-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the entire molecular skeleton. emerypharma.com For example, HMBC correlations can be used to connect different ring systems and substituent groups within the this compound structure. preprints.orgresearchgate.net The analysis of these combined NMR data allows for the unambiguous assignment of the planar structure of this compound compounds. ingentaconnect.com

A study on rhizoperemophilanes, which are eremophilane-type sesquiterpenoids, demonstrated the power of NMR. The ¹H NMR spectrum showed four methyl groups, characteristic of this class of compounds. frontiersin.org Detailed analysis of both 1D and 2D NMR spectra, including HMBC, was essential in elucidating the structures of these complex molecules. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.combioanalysis-zone.comresearchgate.netmsesupplies.cominnovareacademics.in Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.cominnovareacademics.in This information is critical in the initial stages of structure elucidation, as it provides the exact number of carbon, hydrogen, oxygen, and other atoms present in the this compound. researchgate.nettandfonline.com For example, a molecular formula of C₁₅H₂₀O₃ for a this compound derivative was deduced from its HRESIMS data. frontiersin.org This technique is often used in conjunction with NMR data to confirm the proposed structure. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wikipedia.orgspectroscopyonline.comlibretexts.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to different types of chemical bonds. wikipedia.orglibretexts.org For noreremophilanes, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from ketones or lactones, and carbon-carbon double bonds (C=C). ingentaconnect.com For instance, the IR spectra of certain eremophilane (B1244597) derivatives showed typical absorptions for α,β-unsaturated γ-lactones. ingentaconnect.com This information complements the data obtained from NMR and HRMS, providing a more complete picture of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

Absolute and Relative Configuration Assignment

Once the planar structure of a this compound is established, the next critical step is to determine its three-dimensional arrangement in space, known as its stereochemistry. This involves assigning the relative and absolute configuration of all stereocenters. ucla.edulibretexts.orgunacademy.com

X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule. wikipedia.orgnih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. wikipedia.orgnih.gov By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. wikipedia.org This provides an unambiguous determination of the absolute configuration of the chiral centers in the this compound. figshare.com For example, the absolute configurations of certain modified eremophilanes were successfully defined using single-crystal X-ray diffraction. figshare.comx-mol.net

When a suitable crystal for X-ray analysis cannot be obtained, Electronic Circular Dichroism (ECD) spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules. encyclopedia.pubfaccts.dersc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. encyclopedia.pubfaccts.de

The experimental ECD spectrum of a this compound is compared with the theoretically calculated spectra for its possible stereoisomers. preprints.org Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra. preprints.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. frontiersin.orgpreprints.org This method has been successfully applied to establish the absolute stereochemistry of various eremophilane and nor-eremophilane derivatives. frontiersin.orgpreprints.orgmdpi.com

Chemical Derivatization for Stereochemical Determination (e.g., Modified Mosher's Method)researchgate.net

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical aspect of the structural elucidation of natural products like noreremophilanes. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are powerful tools for determining the constitution and relative stereochemistry of a molecule, they often fall short in defining the absolute stereochemistry. To overcome this limitation, chemical derivatization methods are frequently employed. Among these, the modified Mosher's method has proven to be a particularly effective and widely used technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.gov

The modified Mosher's method involves the reaction of a chiral substrate containing a secondary alcohol, such as a hydroxylated this compound derivative, with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu This reaction, usually carried out using the acid chloride form of MTPA ((R)- and (S)-MTPA-Cl), converts the enantiomeric or diastereomeric alcohol into a pair of diastereomeric esters. umn.edu Since diastereomers possess different physical and spectroscopic properties, their NMR spectra will exhibit distinct chemical shifts. nih.gov

The core principle of the modified Mosher's method lies in the analysis of the differences in the ¹H NMR chemical shifts (Δδ) between the two diastereomeric esters. mdpi.com By convention, the Δδ value is calculated as δS - δR, where δS is the chemical shift of a given proton in the ester formed with (S)-MTPA and δR is the chemical shift of the same proton in the ester formed with (R)-MTPA. umn.edu

The spatial arrangement of the MTPA esters is presumed to adopt a specific conformation where the carbinol proton, the carbonyl group of the ester, and the trifluoromethyl group are syn-coplanar. In this conformation, the substituents at the stereogenic center of the original alcohol are oriented on either side of the plane defined by the phenyl ring of the MTPA moiety. The anisotropic effect of the phenyl ring causes protons located on one side to be shielded (shifted to a higher field, lower ppm value) and protons on the other side to be deshielded (shifted to a lower field, higher ppm value). youtube.com

A systematic analysis of the Δδ (δS - δR) values for the protons surrounding the newly formed ester linkage allows for the determination of the absolute configuration of the original alcohol. Protons with positive Δδ values are positioned on one side of the MTPA plane, while those with negative Δδ values are on the opposite side. This distribution pattern directly correlates to the absolute stereochemistry at the carbinol center. mdpi.com

A notable example of the application of this method within the eremophilane family is the determination of the absolute configuration of rhizoperemophilane N, which possesses an unprecedented 3-nor-eremophilane lactone-lactam skeleton. frontiersin.org The absolute configuration of a stereocenter in this compound was successfully established through the application of the modified Mosher's method. frontiersin.org

To illustrate the application of this method, consider a hypothetical this compound derivative with a secondary hydroxyl group at a stereogenic center. After derivatization with both (R)- and (S)-MTPA chloride, the ¹H NMR spectra of the resulting diastereomeric esters are recorded and compared. The data would be compiled into a table similar to the one below.

Table 1: Representative ¹H NMR Data for the Mosher Esters of a this compound Derivative

| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Assignment |

| H-a | 5.25 | 5.20 | +0.05 | Deshielded |

| H-b | 3.80 | 3.84 | -0.04 | Shielded |

| H-c | 2.15 | 2.10 | +0.05 | Deshielded |

| H-d | 1.90 | 1.96 | -0.06 | Shielded |

| Me-e | 1.10 | 1.13 | -0.03 | Shielded |

| Me-f | 0.95 | 0.92 | +0.03 | Deshielded |

In this representative data set, the positive Δδ values for protons H-a, H-c, and Me-f indicate they are on one side of the molecule relative to the MTPA phenyl ring, while the negative Δδ values for H-b, H-d, and Me-e place them on the opposite side. This clear distribution allows for the confident assignment of the absolute configuration at the carbinol center.

Chemical Synthesis of Noreremophilanes and Analogs

Total Synthesis Approaches

The complete synthesis of noreremophilanes from simple, commercially available starting materials is a challenging endeavor that showcases the power and elegance of modern organic synthesis. wikipedia.org These efforts are not merely academic exercises; they provide access to larger quantities of these natural products for biological evaluation and enable the creation of novel analogs with potentially enhanced properties. tu-dresden.de

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler precursors, guiding the design of a synthetic route. spcmc.ac.inchemistry.coachamazonaws.com For the noreremophilane scaffold, a common retrosynthetic disconnection strategy involves breaking the molecule down to reveal key bond formations that can be achieved through reliable and well-established reactions.

A prevalent strategy involves a disconnection that leads back to a cis-hydrindane (B1200222) core, which can be constructed using powerful cycloaddition reactions. nih.govsnu.edu.in This approach simplifies the complex polycyclic structure into more manageable building blocks. The logic behind this strategy is to form the intricate ring system in a highly controlled and predictable manner. scitepress.org

Key Retrosynthetic Disconnections for this compound Core:

| Target Molecule | Key Disconnection | Precursor Type | Corresponding Forward Reaction |

| This compound | C-C bond of the hydrindane ring system | Dienophile and Diene | Diels-Alder Reaction |

| Functionalized this compound | C-C bond adjacent to a carbonyl group | Enone and Aldehyde | Aldol (B89426) Condensation |

This table illustrates how the complex this compound structure can be simplified by strategically breaking key chemical bonds, a process central to retrosynthetic analysis.

Key Synthetic Methodologies and Reactions

The construction of the this compound skeleton often relies on a sequence of powerful chemical reactions. Among the most effective are the Diels-Alder and Aldol reactions, which allow for the efficient and stereocontrolled formation of the characteristic cis-hydrindane and cis-decalin ring systems. nih.govresearchgate.net

A sequential Diels-Alder/aldol approach has proven to be a highly diastereoselective method for creating functionalized cis-hydrindanes. nih.gov This sequence typically involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) ring, which then undergoes an intramolecular aldol condensation to construct the second ring of the hydrindane system. This powerful combination of reactions allows for the rapid assembly of the core this compound structure. snu.edu.in The first synthesis of a this compound isolated from Ligularia przewalskii roots utilized such elegant strategies. lookchem.com

Enantioselective Synthesis Pathways

Achieving the synthesis of a single, specific enantiomer of a this compound is a significant challenge, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. acs.org Enantioselective synthesis aims to produce a single mirror-image form of a chiral molecule, which is crucial for developing effective and specific therapeutic agents. organic-chemistry.org

Catalytic asymmetric reactions are at the forefront of enantioselective synthesis. mdpi.com These methods employ chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govunc.edu For instance, the use of chiral ligands in transition metal-catalyzed reactions can induce high levels of enantioselectivity in the formation of key intermediates for this compound synthesis. The development of such pathways is a testament to the sophistication of modern synthetic chemistry, enabling the creation of complex natural products in their biologically relevant, enantiomerically pure forms. caltech.edu

Racemic Synthesis Routes

While enantioselective synthesis is often the ultimate goal, racemic syntheses, which produce an equal mixture of both enantiomers, are also valuable. nih.govnumberanalytics.com These routes are often easier and more cost-effective to develop and can provide significant quantities of the this compound scaffold for initial biological screening and derivatization studies. nih.govnumberanalytics.com

A notable example is the protecting group-free total synthesis of (±)-Noreremophilane, which was achieved using a sequential Diels-Alder/aldol approach. nih.gov This efficient synthesis provided access to the racemic form of the natural product in a short sequence, demonstrating the utility of this methodology for rapidly assembling the core structure. nih.gov Racemic mixtures can be synthesized through various methods, including chemical reactions that produce equal amounts of both enantiomers. numberanalytics.com

Semi-Synthesis and Directed Derivatization

Semi-synthesis and directed derivatization are powerful strategies that start with a naturally occurring compound and chemically modify it to create new analogs. nih.gov This approach leverages the complex scaffold provided by nature to explore structure-activity relationships and develop compounds with improved properties. nih.govfrontiersin.orgmdpi.com

Chemical Modification of Natural this compound Scaffolds

The chemical modification of natural this compound scaffolds allows for the exploration of how different functional groups impact biological activity. nih.govnih.gov By making targeted changes to the natural product, chemists can probe the key structural features required for its biological effects. This process can lead to the discovery of more potent and selective analogs. frontiersin.orgnih.govnih.govmdpi.com

For example, a series of cis-hydrindanes based on a naturally occurring this compound scaffold were synthesized and screened for various biological activities. snu.edu.innih.gov This work led to the discovery of a this compound derivative with strong anti-angiogenic effects. nih.gov Subsequent synthesis of further derivatives and structure-activity relationship studies helped to identify more potent and less toxic analogs. nih.gov These studies highlight the power of chemical modification to fine-tune the biological properties of a natural product scaffold. researchgate.net

Design and Synthesis of Novel this compound Derivatives and Analogs

The inherent biological activities of naturally occurring noreremophilanes have spurred significant interest in the design and synthesis of novel derivatives and analogs. Researchers have focused on modifying the core cis-hydrindane scaffold to explore and enhance specific biological effects, leading to the discovery of compounds with potential therapeutic applications. Key strategies often involve leveraging established synthetic methodologies to create libraries of related compounds for structure-activity relationship (SAR) studies.

A prominent synthetic approach for constructing the this compound framework is a Diels-Alder/aldol reaction sequence. rsc.org This methodology has been effectively employed to generate the characteristic cis-hydrindane backbone, which can then be further functionalized. rsc.orgacs.orgresearchgate.net The versatility of this approach allows for the introduction of various substituents and structural modifications, facilitating the exploration of how these changes impact biological activity.

One area of significant research has been the development of this compound analogs as inhibitors of angiogenesis, the formation of new blood vessels. rsc.orgrsc.org In a notable study, a library of cis-hydrindanes based on the this compound scaffold was synthesized and screened for anti-angiogenic properties using zebrafish embryonic development assays. rsc.org This research identified a lead compound, NER11, which demonstrated potent anti-angiogenic effects in developing zebrafish embryos and in a tumor-induced angiogenesis model. rsc.org To identify the crucial structural moieties for this activity and to develop analogs with improved potency and reduced toxicity, a series of derivatives was synthesized. rsc.org

Another successful application of synthetic derivatization has been in the development of insect-repellent and mosquitocidal agents. acs.org Drawing inspiration from the structurally related natural product (+)-nootkatone, researchers have synthesized this compound and nardoaristolone-based compounds. acs.orgacs.org These synthetic hydrindanes were evaluated for their repellent activity against Aedes aegypti mosquitoes. acs.org The findings revealed that specific structural modifications, such as the introduction of an additional double bond within the six-membered ring of the hydrindane system, significantly enhanced the repellent potency. acs.orgacs.org

The following tables summarize the findings from these research endeavors, detailing the synthesized compounds and their observed biological activities.

Table 1: this compound Analogs with Anti-Angiogenic Activity

| Compound | Key Structural Features | Observed Biological Activity | Reference |

| NER11 | This compound scaffold | Potent anti-angiogenic effects in zebrafish embryos and tumor-induced angiogenesis models. | rsc.org |

| NER11 Derivatives | Modifications to the NER11 structure | Various analogs retained angiogenesis-inhibitory activity with reduced general toxicity in the embryo. | rsc.org |

Table 2: this compound Analogs with Insect-Repellent Activity

| Compound | Key Structural Features | Observed Biological Activity | Reference |

| Compound 3 | This compound analog | Showed significant repellent activity with a good dose-response, higher than racemic nootkatone. | acs.org |

| Compound 4 | Introduction of an additional double bond in the six-membered ring of the hydrindane. | Showed significantly improved potency compared to its saturated counterpart (compound 2). | acs.org |

| NDS-100598 (Compound 20) | This compound/nardoaristolone B scaffold | Exhibited higher repellent and knock-down effects at low concentrations. | acs.orgacs.org |

These studies underscore the power of synthetic chemistry to not only construct complex natural product scaffolds but also to systematically modify them to generate novel derivatives with enhanced or entirely new biological functions. The strategic design and synthesis of this compound analogs continue to be a promising avenue for the discovery of new bioactive molecules.

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthetic Origins (e.g., Farnesyl Diphosphate (B83284) Derivation)

The biosynthesis of noreremophilanes, like other sesquiterpenoids, is believed to start from farnesyl diphosphate (FPP). mdpi.comnih.govwikipedia.org FPP is a C15 isoprenoid intermediate derived from the mevalonate (B85504) pathway. zfin.orgresearchgate.net This pathway begins with acetyl-CoA and proceeds through a series of intermediates to form isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). zfin.orgfrontierspartnerships.org Farnesyl diphosphate synthase (FPPS) then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to generate FPP. frontierspartnerships.orggenecards.orguniprot.org

The formation of the characteristic eremophilane (B1244597) skeleton from FPP involves a series of cyclizations and rearrangements. mdpi.com It is proposed that cyclases transform FPP into cyclic sesquiterpenes through ionization and electrophilic attack. mdpi.com The biosynthesis of the related (+)-aristolochene involves the cyclization of FPP to (S)-germacrene A, followed by protonation and subsequent hydride and methyl shifts. mdpi.com While the precise pathway to eremophilanes from FPP is distinct, it follows similar principles of terpene biosynthesis.

Noreremophilanes are a class of degraded sesquiterpenoids, specifically 11,12,13-tri-nor-sesquiterpenes, which have lost the three-carbon isopropyl or isopropenyl side chain typically found at C-7 of the eremophilane skeleton. nih.gov This C12 framework is thought to be generated through the oxidative cleavage of this C3 substituent from a C15 eremophilane precursor, which is accompanied by the formation of a double bond. mdpi.comnih.gov A proposed biosynthetic pathway for nor-eremophilanes involves the oxidative cleavage of a double bond as a critical step. researchgate.netnih.gov

Elucidation of Key Enzymatic Steps and Catalytic Mechanisms

The enzymatic machinery responsible for the biosynthesis of noreremophilanes is complex and involves several classes of enzymes. While the specific enzymes for the entire noreremophilane pathway have not been fully characterized, knowledge from related terpenoid biosynthetic pathways provides significant insights.

Key Enzyme Classes and Their Catalytic Mechanisms:

Terpene Synthases/Cyclases: These enzymes are pivotal in the initial cyclization of the linear FPP precursor to form the foundational carbocyclic skeleton of eremophilane. mdpi.com They function by stabilizing carbocationic intermediates and directing the intricate cascade of cyclizations and rearrangements. The active sites of these enzymes are typically rich in aromatic and hydrophobic amino acids that create a template for the folding of the flexible FPP substrate, thereby controlling the stereochemistry of the final product.

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, the eremophilane scaffold undergoes a series of oxidative modifications, which are often catalyzed by CYPs. nih.govmdpi.com These enzymes are heme-containing proteins that typically utilize NADPH or NADH as a source of reducing equivalents to activate molecular oxygen for insertion into a C-H bond, leading to hydroxylation, or to catalyze other oxidative reactions like epoxidation and dehydrogenation. nih.gov The oxidative cleavage of the isopropyl side chain to form the this compound skeleton is a key transformation likely mediated by a specific CYP. mdpi.comnih.gov

Dehydrogenases: These enzymes catalyze the oxidation of hydroxyl groups to ketones or aldehydes, often using NAD+ or NADP+ as cofactors. mpg.de They play a crucial role in tailoring the oxidation state of various positions on the this compound core.

Transferases: This broad class of enzymes can be involved in adding various functional groups, such as acetyl or glycosyl moieties, to the this compound structure, further diversifying the final products. khanacademy.org

General Catalytic Mechanisms:

Enzymes employ a variety of catalytic mechanisms to accelerate biochemical reactions. khanacademy.orgslideshare.netwou.edu These include:

Acid-Base Catalysis: Involves the transfer of protons to or from the substrate, often facilitated by amino acid residues like histidine. khanacademy.orgwou.edu

Covalent Catalysis: A transient covalent bond is formed between the enzyme and the substrate. wou.eduwou.edu

Metal Ion Catalysis: Metal ions can act as electrophilic catalysts, stabilize negative charges, or participate in redox reactions. slideshare.net

The specific catalytic mechanisms for each enzyme in the this compound pathway are an active area of research. Elucidating these mechanisms is crucial for understanding how these complex molecules are synthesized in nature and for engineering these enzymes for novel applications. slideshare.net

Investigations into Biotransformation of Related Compounds

Biotransformation, which utilizes whole microbial cells or purified enzymes to modify chemical compounds, is a powerful tool for producing novel derivatives and studying biosynthetic pathways. qps.comoaepublish.com In the context of noreremophilanes, biotransformation studies can provide valuable information on the substrate specificity of the involved enzymes and generate new bioactive molecules. oaepublish.commdpi.com

For instance, the biotransformation of related sesquiterpenoids by various microorganisms can lead to hydroxylated, glycosylated, or oxidized products. oaepublish.com Studies on the biotransformation of the labdane (B1241275) diterpene Z-abienol by Acinetobacter tjernbergiae have shown its conversion into valuable intermediates like sclareol. nih.gov Similarly, the biotransformation of ginsenoside Rc to ginsenoside Rd has been achieved using specific microbial enzymes. mdpi.com

While specific biotransformation studies focusing solely on converting eremophilane precursors into noreremophilanes are not extensively documented in the provided results, the principles of biotransformation are highly applicable. qps.com By incubating eremophilane-type sesquiterpenes with a diverse range of microorganisms, particularly fungi known for their robust oxidative capabilities, it may be possible to identify strains that can perform the key oxidative cleavage reaction to generate the this compound skeleton. oaepublish.com Such experiments could lead to the discovery of the specific enzymes responsible for this transformation.

Metabolic Engineering Strategies for Production

Metabolic engineering offers a promising avenue for the sustainable and scalable production of valuable natural products like noreremophilanes. nih.govnih.govmdpi.com This involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. openaccessjournals.com

Key Strategies for Metabolic Engineering:

Heterologous Expression: The genes encoding the biosynthetic pathway for noreremophilanes, once identified, can be transferred into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org These hosts are well-characterized, grow rapidly on simple media, and are amenable to genetic manipulation. openaccessjournals.comfrontiersin.org

Increasing Precursor Supply: The production of noreremophilanes is dependent on the availability of the precursor FPP. mdpi.com Strategies to increase the intracellular pool of FPP include overexpressing key enzymes in the mevalonate pathway, such as HMG-CoA reductase and farnesyl diphosphate synthase. researchgate.net

Pathway Optimization: The efficiency of the biosynthetic pathway can be improved by balancing the expression levels of the pathway enzymes. This can be achieved by using promoters of different strengths or by assembling the enzymes into a scaffold to facilitate substrate channeling. frontiersin.org

Eliminating Competing Pathways: To direct the metabolic flux towards this compound production, competing pathways that also utilize FPP can be downregulated or knocked out. frontiersin.org

Host Engineering: The host organism can be further engineered to improve its tolerance to the produced noreremophilanes, which can sometimes be toxic at high concentrations. nih.gov

The successful application of these metabolic engineering strategies has been demonstrated for the production of other terpenoids, such as artemisinic acid, a precursor to the antimalarial drug artemisinin. nih.gov Similar approaches could be applied to develop microbial cell factories for the production of specific this compound compounds, providing a sustainable alternative to their extraction from natural sources. nih.govresearchgate.net

Biological Activities and Mechanistic Research in Vitro and Non Human Models

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, including cancer. Noreremophilane compounds have been shown to interfere with this process.

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its transparent embryos and rapid development. frontiersin.org Researchers have utilized this model to explore the anti-angiogenic properties of this compound-based compounds. snu.edu.in

In one study, synthetic cis-hydrindanes based on a naturally occurring this compound scaffold were screened for their biological activities using zebrafish embryonic development assays. snu.edu.in This research led to the discovery of a this compound derivative with potent anti-angiogenic effects on the developing zebrafish embryos. snu.edu.in Specifically, these compounds were observed to inhibit the formation of subintestinal vessels (SIVs). nih.gov

Furthermore, the study extended its investigation to a zebrafish xenograft model to assess the impact on tumor-induced angiogenesis. snu.edu.in When human tumor cells are implanted into zebrafish embryos, they can induce the growth of new blood vessels to support the tumor. nih.govunito.it The this compound compound demonstrated a strong ability to inhibit this tumor-induced angiogenesis in the xenograft model, suggesting its potential to interfere with the vascularization of tumors. snu.edu.innih.gov Subsequent structure-activity relationship studies in zebrafish helped identify more potent and less toxic analogs of the original structure. snu.edu.innih.gov

Table 1: Effects of this compound on Angiogenesis in Zebrafish Models

| Model | Effect Observed | Reference |

|---|---|---|

| Zebrafish Embryo | Inhibition of subintestinal vessel (SIV) formation | snu.edu.innih.gov |

To further elucidate the anti-angiogenic mechanism of noreremophilanes, researchers have turned to in vitro models, particularly endothelial cell cultures. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis. koreamed.org When cultured on a basement membrane extract like Matrigel, HUVECs can form capillary-like structures, a process known as tubulogenesis or tube formation. researchgate.netthermofisher.comnih.gov This assay mimics several key steps of angiogenesis. nih.gov

Studies have shown that this compound scaffolds can inhibit this tubulogenesis in HUVEC cultures. snu.edu.in The inhibition of tube formation suggests that this compound directly affects the ability of endothelial cells to organize into vascular networks. thermofisher.comjmb.or.kr This in vitro finding complements the in vivo observations in zebrafish, providing a more detailed picture of the compound's anti-angiogenic activity at the cellular level. The process of tube formation is complex, involving cell adhesion, migration, and differentiation, and its inhibition points to the disruption of one or more of these critical steps by the this compound compound. researchgate.netnih.gov

Effects on Zebrafish Embryonic Development and Tumor-Induced Angiogenesis

Insect-Repellent and Mosquitocidal Effects

In addition to its anti-angiogenic properties, this compound and its derivatives have demonstrated significant potential as insect-repellent and mosquitocidal agents. acs.orgias.ac.in Research has focused on their efficacy against Aedes aegypti, the mosquito species responsible for transmitting dengue fever, Zika virus, and other diseases. acs.org

A study investigating synthetic hydrindanes based on this compound and nardoaristolone B scaffolds reported notable repellent activity and mosquitocidal effects against adult female Aedes aegypti. acs.orgresearchgate.net One particular compound, NDS-100598, which is based on the nardoaristolone B scaffold structurally related to noreremophilanes, exhibited excellent repellency, with a protection time exceeding six hours at a low dose of 0.25 mg/cm². acs.orgias.ac.innclinnovations.org This compound also demonstrated rapid mosquitocidal action, causing 100% mortality within 5 to 10 minutes. nclinnovations.org

The repellent activity of these compounds was compared to that of racemic nootkatone, a known natural insect repellent. acs.org Several of the synthesized analogs, including some based on the this compound skeleton, showed enhanced activity compared to racemic nootkatone. acs.orgias.ac.in This was the first report documenting the insect-repellent and knock-down activity of the this compound class of compounds. acs.orgias.ac.in These findings suggest that this compound-based compounds could be developed as alternatives to existing mosquito control agents, which are facing issues of increasing resistance. nclinnovations.org

Table 2: Insect-Repellent and Mosquitocidal Activity of this compound-Related Compounds against Aedes aegypti

| Compound Type | Activity | Key Finding | Reference |

|---|---|---|---|

| This compound-based hydrindanes | Repellent | Showed significant repellent activity with good dose response. | acs.orgacs.org |

Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

The potential of this compound derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These studies have revealed that certain noreremophilanes possess cytotoxic and antiproliferative properties.

A chloro-tri-nor-eremophilane sesquiterpene, isolated from a Penicillium species, demonstrated moderate cytotoxic activity against human leukemia (HL-60) and lung cancer (A-549) cell lines. mdpi.com Another study focused on a bromo nor-eremophilane, designated PC-A, which exhibited selective antiproliferative activity against a triple-negative breast cancer (TNBC) cell line, MDA-MB-231. researcher.lifescilit.com This selectivity is particularly significant as TNBC is an aggressive form of breast cancer with limited treatment options. The known compound, a brominated 11-noreremophilane-type sesquiterpene, also showed selective cytotoxicity against the MDA-MB-231 cell line. researchgate.netresearchgate.net

Furthermore, a study on eremophilane-type sesquiterpenoids from the endophytic fungus Rhizopycnis vagum found that one of the isolated 3-nor-eremophilane derivatives showed selective cytotoxicity against NCI-H1650 (non-small cell lung cancer) and BGC823 (gastric cancer) tumor cells. nih.gov Research on metabolites from the marine-derived fungus Emericella maritima BC17 also reported that a PR toxin 3-deacetyl, an eremophilane (B1244597) derivative, exhibited cytotoxic activity against several human cancer cell lines, including liver (HepG2), breast (MCF-7), and lung (A549), with IC50 values ranging from 2.5 to 14.7 µM. frontiersin.org

These findings highlight the potential of this compound and its analogs as a source for the development of new anticancer drugs.

Table 3: In Vitro Antiproliferative Activity of this compound Derivatives

| This compound Derivative | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Chloro-tri-nor-eremophilane | HL-60 (Leukemia), A-549 (Lung) | Moderate cytotoxicity | mdpi.com |

| Bromo nor-eremophilane (PC-A) | MDA-MB-231 (Triple-Negative Breast Cancer) | Selective antiproliferative activity | researcher.lifescilit.com |

| Brominated 11-noreremophilane | MDA-MB-231 (Triple-Negative Breast Cancer) | Selective cytotoxicity | researchgate.netresearchgate.net |

| 3-nor-eremophilane derivative | NCI-H1650 (Lung), BGC823 (Gastric) | Selective cytotoxicity | nih.gov |

Antibacterial Properties

Investigations into the biological activities of this compound have also included its potential as an antibacterial agent. A study on three new nor-eremophilane sesquiterpenoids isolated from the fungus Penicillium sp. L1 reported that one of the compounds displayed antibacterial activities against tested pathogenic bacteria. nih.gov

Another study on eremophilane-type sesquiterpenoids from the endophytic fungus Septoria rudbeckiae noted that this class of compounds, in general, possesses antibacterial activities. researchgate.net While research into the antibacterial properties of this compound is not as extensive as for its other biological activities, these initial findings suggest a potential avenue for further investigation. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial compounds, and natural products like this compound represent a promising source.

Investigations into Molecular Targets and Mechanisms of Action (Non-Human)

Understanding the molecular targets and mechanisms of action is crucial for the development of any potential therapeutic agent. For this compound, research in this area is still emerging, with studies in non-human models providing initial insights.

In the context of its anti-angiogenic activity, the inhibition of tubulogenesis in HUVECs suggests that this compound may interfere with signaling pathways that are critical for endothelial cell function. thermofisher.com These could include pathways mediated by vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. jmb.or.kr

Regarding its insect-repellent and mosquitocidal effects, the rapid action of compounds like NDS-100598 suggests a potential neurotoxic mechanism of action in insects. nclinnovations.org However, the specific molecular targets within the mosquito's nervous system have yet to be fully elucidated.

For its antiproliferative activity, the selective cytotoxicity of some this compound derivatives against specific cancer cell lines points towards targeted mechanisms rather than general toxicity. researcher.lifescilit.com For instance, the activity against TNBC cells suggests a potential interaction with molecular pathways that are dysregulated in this particular cancer subtype. Further research is needed to identify the specific protein targets and signaling cascades affected by these compounds.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Biological Activity Profiling

The noreremophilane scaffold, a sesquiterpenoid with a characteristic cis-hydrindane (B1200222) core, has been the subject of various structural modifications to explore and optimize its biological activities. researchgate.netnih.gov These studies have revealed a range of effects, from anti-angiogenic to cytotoxic and antimicrobial properties, depending on the nature and position of functional groups on the bicyclic framework.

A significant area of investigation has been the anti-angiogenic potential of noreremophilanes. Researchers synthesized a library of derivatives based on a naturally occurring this compound scaffold (NER11) and screened them for anti-angiogenic effects using zebrafish embryo assays. researchgate.netnih.gov This systematic approach allowed for the evaluation of various substitutions on the core structure. The study found that several derivatives were potent anti-angiogenic agents, with some showing improved activity and lower toxicity compared to the parent compound. researchgate.net The this compound scaffold itself was found to be effective at inhibiting tubulogenesis in human endothelial cell cultures and could inhibit tumor-induced angiogenesis in a zebrafish xenograft model. researchgate.net

In the realm of cytotoxicity, various this compound derivatives isolated from natural sources, particularly fungi, have been profiled. A novel tri-nor-eremophilane from a deep-sea sediment fungus (Penicillium sp. PR19N-1) exhibited moderate cytotoxic activity against human leukemia (HL-60) and lung cancer (A-549) cell lines. acs.org Another study on metabolites from the endophytic fungus Rhizopycnis vagum identified rhizoperemophilane N, which possesses a rare 3-nor-eremophilane lactone-lactam skeleton, and showed selective cytotoxicity against NCI-H1650 and BGC823 tumor cells. mdpi.com Further studies on eremophilanes from the fungus Emericellopsis maritima identified that PR toxin 3-deacetyl displayed significant cytotoxic activity against a panel of human cancer cell lines, including HepG2, MCF-7, and A549. preprints.org

Antimicrobial and phytotoxic activities have also been reported. A nor-sesquiterpene designated 13e demonstrated moderate antifungal activity against Candida albicans and significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. acs.org From the fungus Penicillium sp. L1, nor-eremophilanol A was found to display antibacterial activity against tested pathogenic bacteria. frontiersin.org Additionally, several eremophilane-type compounds isolated from Rhizopycnis vagum showed strong phytotoxic effects against the radicle elongation of rice seedlings. mdpi.com

The following interactive table summarizes the biological activities of selected this compound derivatives based on their structural modifications.

| Compound/Derivative Class | Structural Modification | Biological Activity Profile | Source Organism/Method | Reference |

|---|---|---|---|---|

| NER11 Derivatives | Series of modifications to the core this compound scaffold | Potent anti-angiogenic activity in zebrafish models; inhibition of tubulogenesis | Synthetic (Diels-Alder/aldol (B89426) sequence) | researchgate.netnih.gov |

| Tri-nor-eremophilane (unnamed) | Chloro-tri-nor-eremophilane sesquiterpene | Moderate cytotoxicity against HL-60 and A-549 cancer cell lines | Penicillium sp. PR19N-1 (fungus) | acs.org |

| Nor-sesquiterpene 13e | Specific this compound structure | Antifungal (C. albicans), antibacterial (P. aeruginosa, E. coli), cytotoxic (MCF-7 cells) | Fungus | acs.org |

| Rhizoperemophilane N | Unprecedented 3-nor-eremophilane lactone-lactam skeleton | Selective cytotoxicity against NCI-H1650 and BGC823 tumor cells | Rhizopycnis vagum (endophytic fungus) | mdpi.com |

| PR toxin 3-deacetyl | Eremophilane (B1244597) with an aldehyde at C-12 | Cytotoxicity against HepG2, MCF-7, A549, A2058, Mia PaCa-2 cell lines; selective antibacterial activity against S. aureus | Emericellopsis maritima (fungus) | preprints.org |

| Nor-eremophilanol A | Nor-eremophilane sesquiterpenoid | Antibacterial activity | Penicillium sp. L1 (fungus) | frontiersin.org |

| This compound Derivatives (NDS series) | Modifications to this compound and nardoaristolone B scaffolds | Insect-repellent and mosquitocidal effects | Synthetic | frontiersin.org |

Identification of Pharmacophores and Key Structural Determinants for Activity

The identification of a pharmacophore—the essential spatial arrangement of features that enables a molecule to interact with a specific biological target—is a primary goal of SAR studies. For this compound derivatives, comparisons of the structures of active and inactive compounds have highlighted several key determinants for their biological effects.

In the context of anti-angiogenic activity, SAR studies on a series of synthesized this compound derivatives identified specific moieties that were critical. researchgate.net While the detailed substitutions of the most potent analogs like compound 19 from the study are proprietary, the research emphasized that systematic modification of the core scaffold led to the identification of more potent and less toxic analogs, indicating that specific functionalizations are key to separating efficacy from toxicity. researchgate.net

For cytotoxic activity, the structural determinants appear to be quite specific. In a study of eremophilane derivatives from Emericellopsis maritima, it was explicitly noted that the aldehyde group at the C-12 position of PR toxin 3-deacetyl is responsible for its potent cytotoxic activity against multiple human cancer cell lines. preprints.org This suggests that the α,β-unsaturated aldehyde moiety is a crucial feature of the pharmacophore for this particular cytotoxic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) to predict the activity of new, untested compounds. researchgate.net

In the reviewed literature, specific and detailed QSAR models for this compound derivatives have not been extensively reported. While numerous SAR studies have been conducted, these have largely remained qualitative or semi-quantitative, identifying key functional groups rather than generating predictive mathematical equations. For example, studies on insect-repellent compounds have utilized 3D-QSAR, but these were not applied directly to the this compound derivatives that were also tested for this activity. acs.orgresearchgate.net

However, other forms of computational analysis have been crucial in the study of noreremophilanes. Quantum mechanical computations, specifically Time-Dependent Density Functional Theory (TDDFT-ECD), have been employed to determine the absolute configurations of new, complex this compound structures isolated from natural sources. preprints.org This is a critical step, as the precise three-dimensional arrangement of atoms and stereochemistry can have a profound impact on biological activity. These computational methods allow for the comparison of calculated Electronic Circular Dichroism (ECD) spectra with experimental data, providing confidence in the assigned stereostructures of these chiral molecules. mdpi.compreprints.org

While predictive in silico models for toxicity and activity are becoming more common in drug discovery, their specific application to generate robust QSAR models for the this compound class appears to be a future research avenue. nih.govimmunocure.us The development of such models would require a large, curated dataset of this compound analogs with consistently measured biological activity data, which would then enable the prediction of the activity of novel derivatives and further accelerate the optimization of this promising natural product scaffold.

Computational Chemistry and Cheminformatics in Noreremophilane Research

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For noreremophilanes, which possess a complex and rigid cis-hydrindane (B1200222) core, understanding their 3D structure is crucial for elucidating their biological function. nih.gov Conformational analysis, a key aspect of molecular modeling, is the study of the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. libretexts.org

Table 1: Computational Methods in Conformational Analysis of Noreremophilanes and Related Compounds

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Mechanics (MM) | Explores the conformational space using classical physics force fields. | nih.gov |

| Quantum Mechanics (QM) | Calculates molecular properties and structures with high accuracy. | mtu.edu |

| Density Functional Theory (DFT) | A quantum mechanical method used for calculating electronic structure. | frontiersin.org |

Virtual Screening and De Novo Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active molecule as a template. muni.cz For noreremophilanes, which have demonstrated interesting biological activities, virtual screening can be employed to identify new derivatives with enhanced potency or novel biological targets. nih.govresearchgate.net For example, a known active noreremophilane scaffold can be used to generate a pharmacophore model, which defines the essential spatial arrangement of features responsible for biological activity. muni.cz This model is then used to screen databases for other molecules that fit these criteria.

De novo design, on the other hand, involves the creation of novel molecular structures from scratch, often by computationally "growing" fragments within the binding site of a target protein. pkumdl.cnmdpi.com This approach can lead to the discovery of entirely new chemical scaffolds. For noreremophilanes, lead optimization, a facet of de novo design, is particularly relevant. pkumdl.cn This involves taking a known active this compound and computationally modifying its structure to improve properties like binding affinity and selectivity. nih.gov Structure-activity relationship (SAR) studies, which have been performed on this compound derivatives, are essential for informing these computational design strategies. nih.gov

Table 2: Virtual Screening and Design Strategies for this compound Research

| Strategy | Description | Application to Noreremophilanes |

|---|---|---|

| Ligand-Based Virtual Screening | Uses the structure of a known active ligand to find similar compounds. | Identifying new this compound-like molecules with potential biological activity from large compound databases. mdpi.com |

| Structure-Based Virtual Screening | Docks candidate molecules into the 3D structure of a biological target. | Screening for noreremophilanes that can bind to specific enzymes or receptors involved in disease. researchgate.net |

| Pharmacophore Modeling | Creates a 3D model of the essential features for biological activity. | Developing a query to search for diverse scaffolds that mimic the active features of a this compound. muni.cz |

| De Novo Design / Lead Optimization | Computationally designs new molecules or modifies existing ones to enhance activity. | Systematically altering the this compound skeleton to improve potency and reduce toxicity. nih.govpkumdl.cn |

Application of AI and Machine Learning in Retrosynthesis Planning

Table 3: AI and Machine Learning Approaches in Chemical Synthesis

| AI/ML Approach | Description | Relevance to this compound Synthesis |

|---|---|---|

| Expert Systems (Rule-Based) | Utilizes a pre-defined set of chemical reaction rules to propose synthetic steps. | Can be effective but is limited by the comprehensiveness of the programmed rules. arxiv.org |

| Machine Learning (Data-Driven) | Learns from large datasets of reactions to predict retrosynthetic disconnections. | Offers the potential to discover non-intuitive synthetic pathways for the this compound scaffold. mit.edu |

| Graph Generative Models | Treats molecules as graphs and generates precursor molecules by learning reaction patterns. | Well-suited for understanding the complex bond changes required in this compound synthesis. |

Integration with Natural Product Databases for Chemoinformatics

Chemoinformatics involves the use of computational methods to organize, analyze, and utilize chemical and biological information. mdpi.com Natural product databases are fundamental resources in this field, serving as digital repositories for the vast chemical diversity found in nature. nih.gov For this compound research, these databases are crucial for cataloging known compounds, their natural sources, chemical structures, and reported biological activities.

Databases such as COCONUT (COlleCtion of Open Natural ProdUcTs), the Dictionary of Natural Products, and others contain entries for numerous sesquiterpenoids, including noreremophilanes. u-strasbg.fr These resources store structural information in formats like SMILES, which are machine-readable and essential for computational analyses. naturalproducts.net Researchers can use chemoinformatic tools to search these databases to dereplicate compounds (i.e., quickly identify if a newly isolated compound is already known), compare the chemical space of noreremophilanes to other natural products, and analyze their physicochemical properties. nih.gov The integration of structural data with biological activity information allows for large-scale analyses to identify trends, predict potential targets (target prediction), and assess the "drug-likeness" of the this compound scaffold. mdpi.com This systematic organization and analysis of data accelerate the discovery process by highlighting promising compounds and guiding future research directions.

Table 4: Key Natural Product Databases for Chemoinformatics Research

| Database | Scope | Type of Information Provided | Reference |

|---|---|---|---|

| COCONUT | All forms of life | Chemical structures (SMILES), organism source, bibliographic references. | u-strasbg.fr |

| Dictionary of Natural Products (DNP) | All forms of life | Chemical structures, physical-chemical data, biological activity, references. | u-strasbg.framazonaws.com |

| The Natural Products Atlas | Bacteria and fungi | Chemical structures, source organisms, isolation data, structural classification. | u-strasbg.fr |

| Reaxys | All forms of life | Chemical structures, reaction data, bioactivity data. | u-strasbg.fr |

Ecological Roles and Bioprospecting

Chemical Ecology of Noreremophilanes: Role in Inter-Organismal Interactions

Chemical ecology studies the role of chemical signals in the interactions between living organisms. sscollegejehanabad.org Noreremophilanes, like many other secondary metabolites, are not essential for the basic survival of an organism but play a crucial role in its interactions with the environment and other species. sscollegejehanabad.orgkhanacademy.org These interactions can be with other plants, insects, or microbes.

One of the primary roles of these compounds is in plant defense. icrisat.orgnih.gov Plants produce a vast array of chemical compounds to deter herbivores. icrisat.org Noreremophilanes can act as antifeedants, making the plant unpalatable to insects and other animals. The production of such defensive compounds can be a constitutive trait, meaning they are always present in the plant, or it can be induced by the damage caused by herbivores. icrisat.org

Allelopathy is another significant ecological role, where one plant releases chemicals that affect the germination, growth, or survival of neighboring plants. frontiersin.orgmdpi.com This is a form of chemical competition, allowing the producing plant to secure more resources like sunlight, water, and nutrients. khanacademy.org Some noreremophilanes may possess such allelopathic properties, inhibiting the growth of competing flora. frontiersin.org

Furthermore, these compounds can have antimicrobial and antifungal properties, protecting the plant from pathogenic microorganisms. frontiersin.orgresearchgate.net Fungi are also known producers of eremophilane-type sesquiterpenoids, which can exhibit a range of biological activities, including antimicrobial effects. frontiersin.orgresearchgate.net This suggests a role in the competition and communication between different microbial species in the soil and on plant surfaces.

Below is a table summarizing the potential ecological interactions involving noreremophilanes:

Table 1: Ecological Interactions of Noreremophilanes| Interaction Type | Description | Potential Role of Noreremophilanes |

|---|---|---|

| Herbivory | An interaction where an animal consumes a plant. khanacademy.org | Act as antifeedants or toxins to deter herbivores. icrisat.org |

| Allelopathy | The chemical inhibition of one plant by another. frontiersin.orgmdpi.com | Inhibit the growth of competing plant species. frontiersin.org |

| Antimicrobial Defense | The defense against pathogenic microorganisms. frontiersin.orgresearchgate.net | Inhibit the growth of pathogenic bacteria and fungi. frontiersin.org |

| Interspecific Competition | Competition for resources between different species. khanacademy.org | Mediate competitive interactions between plants or microbes. khanacademy.org |

Bioprospecting Strategies for Novel Noreremophilane Discovery

Bioprospecting is the exploration of natural sources for small molecules, macromolecules, and biochemical and genetic information that could be developed into commercially valuable products. nih.gov The discovery of novel noreremophilanes often involves a combination of traditional and modern techniques.

A traditional approach involves the collection of plants and microorganisms from diverse or unique ecosystems, such as deep-sea sediments or the gut of animals. nih.govnih.govnih.gov The rationale is that organisms in unique environments may have evolved unique biochemical pathways to produce novel compounds. Once collected, extracts from these organisms are screened for biological activity.

Modern bioprospecting strategies often employ advanced analytical and genetic techniques. nih.govMetabolomics , coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the rapid and sensitive detection of known and unknown compounds in complex mixtures. frontiersin.orgnih.govacs.orgresearchgate.net Molecular networking is a powerful computational tool used to analyze MS/MS data, grouping molecules with similar structures and facilitating the identification of novel analogues of known compounds. frontiersin.org

Genome mining has emerged as a powerful tool for natural product discovery. rsc.orgfrontiersin.orgnih.govmdpi.com By sequencing the DNA of an organism, scientists can identify biosynthetic gene clusters (BGCs), which are groups of genes that encode the enzymes responsible for producing a specific secondary metabolite. rsc.orgfrontiersin.orgmdpi.com By identifying BGCs that are predicted to produce terpenoids, researchers can target their efforts to isolate and characterize the resulting compounds, even if they are produced in very small quantities or under specific, uncultivated conditions. frontiersin.orgnih.gov

The following table outlines some of the key strategies used in the discovery of novel noreremophilanes:

Table 2: Bioprospecting Strategies for Noreremophilanes| Strategy | Description | Key Advantages |

|---|---|---|

| Traditional Screening | Collection and extraction of organisms from diverse habitats, followed by bioactivity screening. nih.gov | Access to a wide range of natural chemical diversity. |

| Metabolomics & Molecular Networking | Using mass spectrometry to create a chemical inventory of an organism and computational tools to identify novel compounds based on spectral similarity. frontiersin.orgnih.gov | High-throughput and can identify compounds in complex mixtures without prior isolation. nih.gov |

| Genome Mining | Identifying biosynthetic gene clusters for terpenoids in genomic data to predict the production of novel compounds. rsc.orgfrontiersin.orgmdpi.com | Unlocks the biosynthetic potential of unculturable organisms and can reveal silent BGCs. frontiersin.orgnih.gov |

| Heterologous Expression | Transferring a BGC from its native organism into a more easily cultured host like E. coli or yeast to produce the compound. mdpi.com | Enables production of compounds from difficult-to-culture organisms and can increase yields. mdpi.com |

Considerations for Sustainable Production and Sourcing

The sustainable production and sourcing of valuable natural products like noreremophilanes are critical to avoid over-harvesting of natural resources and to ensure a stable supply chain. ipoint-systems.comfsc.org

Wild harvesting of plants that produce these compounds is often unsustainable, especially if the plants are rare or slow-growing. This can lead to biodiversity loss and ecosystem disruption. fsc.org Therefore, alternative production methods are highly desirable. ipoint-systems.com

Plant cell and tissue culture offers a controlled and sustainable method for producing plant-derived secondary metabolites. researchgate.netnih.govoup.comtandfonline.com By growing plant cells in bioreactors, it is possible to produce specific compounds under optimized conditions, independent of geographical location or season. researchgate.net Elicitors, such as methyl jasmonate, can be added to the cultures to stimulate the production of sesquiterpenoids. oup.comtandfonline.com

Metabolic engineering and synthetic biology present a highly promising avenue for the sustainable production of noreremophilanes. mdpi.comresearchgate.netmdpi.com This involves engineering common microorganisms like Escherichia coli or Saccharomyces cerevisiae (baker's yeast) with the genes for the this compound biosynthetic pathway. mdpi.comresearchgate.net These engineered microbes can then be grown in large-scale fermenters to produce the desired compound from simple, inexpensive feedstocks. researchgate.net This approach offers several advantages, including high yields, scalability, and a consistent product supply, all while minimizing environmental impact. ipoint-systems.com

The table below compares different sourcing and production methods for noreremophilanes:

Table 3: Production and Sourcing Methods for Noreremophilanes| Method | Description | Sustainability Considerations |

|---|---|---|

| Wild Harvesting | Collecting the producer organism directly from its natural habitat. fsc.org | Can be highly unsustainable, leading to over-exploitation and habitat damage. fsc.org |

| Chemical Synthesis | Assembling the molecule from simpler chemical precursors in a laboratory. | Often involves multiple complex steps, may use harsh reagents and solvents, and can be economically unfeasible for complex molecules. |

| Plant Cell Culture | Growing plant cells in a controlled environment to produce the desired compounds. researchgate.netnih.gov | Sustainable and controlled, but yields can sometimes be low and optimization is required. mdpi.com |

| Microbial Fermentation (Synthetic Biology) | Engineering microorganisms to produce the compound through fermentation. mdpi.comresearchgate.net | Highly scalable, uses renewable feedstocks, and has a low environmental footprint once optimized. ipoint-systems.com |

Future Research Directions and Emerging Trends

Integration of Advanced Omics Technologies (e.g., Genomics, Metabolomics)

The convergence of genomics and metabolomics is set to revolutionize the discovery and characterization of noreremophilanes and their biosynthetic pathways. nih.gov Historically, the identification of natural products has been a labor-intensive process. mdpi.com However, modern "omics" technologies offer a high-throughput and systematic approach. mdpi.comfrontiersin.org

Genomic analysis of noreremophilane-producing organisms, such as fungi from the genera Hypoxylon and plants from the genus Ligularia, can identify the biosynthetic gene clusters (BGCs) responsible for their production. researchgate.netmdpi.com This genomic insight allows researchers to predict the synthesis of novel, yet undiscovered, "cryptic" metabolites that are not expressed under standard laboratory conditions. nih.govpreprints.org

Complementing genomics, metabolomics provides a snapshot of the chemical profile of an organism, identifying the actual metabolites being produced. nih.gov The integration of these two fields, often termed "metabologenomics," creates a powerful tool for linking genes to molecules. mdpi.com This approach can accelerate the discovery of new noreremophilanes and provide a deeper understanding of their natural roles. Advanced computational tools and machine learning are becoming essential for analyzing the vast datasets generated by these technologies, helping to annotate metabolites and prioritize compounds for further investigation. mdpi.comresearchgate.net For instance, the OSMAC (One Strain Many Compounds) approach, which involves varying culture conditions, can be combined with metabolomic analysis to induce the production of novel eremophilane (B1244597) derivatives in fungi. preprints.orgfrontiersin.org

Development of Innovative Synthetic Methodologies